
Felbinac Trometamol
描述
Felbinac Trometamol is a non-steroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory and analgesic properties. It is a water-soluble salt form of Felbinac, which enhances its solubility and absorption in the body. This compound is commonly used to manage musculoskeletal pain and inflammation, including conditions such as arthritis and soft-tissue injuries .
准备方法
Synthetic Routes and Reaction Conditions
Felbinac Trometamol is synthesized by reacting Felbinac with Trometamol (also known as Tromethamine). The reaction typically involves the formation of a salt between the carboxylic acid group of Felbinac and the amine group of Trometamol. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the preparation of Felbinac, followed by its reaction with Trometamol in a controlled environment to ensure high yield and purity. The final product is then subjected to quality control measures to meet pharmaceutical standards .
化学反应分析
Structural Basis for Reactivity
Felbinac trometamol (C₁₈H₂₃NO₅) combines felbinac (a biphenylacetic acid derivative) with trometamol (tris(hydroxymethyl)aminomethane) via an ionic bond . This salt formation enhances water solubility, enabling intravenous administration while retaining the anti-inflammatory properties of felbinac .
Key Structural Features:
- Felbinac moiety : Aromatic biphenyl group linked to a carboxylic acid (pKa ~4.5) .
- Trometamol counterion : Provides three hydroxyl groups for hydrogen bonding and stabilizes the carboxylate anion .
Ion-Pair Formation and Hydrogen Bonding
This compound participates in ion-pair interactions with organic amines, altering its physicochemical properties. Studies using FTIR and NMR spectroscopy reveal:
Table 1: FTIR Spectral Shifts in Felbinac-Amine Complexes
Complex | C=O Stretch (cm⁻¹) | Shift (Δ cm⁻¹) | Interaction Type |
---|---|---|---|
Felbinac alone | 1687 | - | - |
Felbinac-TEA | 1693 | +6 | Hydrogen bonding |
Felbinac-DEA | 1700 | +13 | Hydrogen bonding |
Felbinac-MEtA | 1581 | -106 | Ionic interaction |
Mechanism : Trometamol's hydroxyl groups facilitate hydrogen bonding with amines, disrupting felbinac's dimeric carboxyl structure .
Metabolic Transformation Pathways
In vivo studies in rats and humans demonstrate extensive metabolism:
Table 2: Major Metabolic Pathways
Reaction Type | Metabolite | Enzyme System | Excretion Route |
---|---|---|---|
Hydroxylation | 4'-Hydroxyfelbinac | CYP450 | Urine (63.6%) |
Glucuronidation | Felbinac glucuronide | UGT | Bile (0.465%) |
Sulfation | 4'-Hydroxyfelbinac sulfate | SULT | Feces (0.530%) |
- Key finding : Only 0.318% of unchanged felbinac is excreted renally, indicating near-complete metabolism .
- Accumulation : Multiple doses show steady-state plasma concentrations with accumulation ratios of 1.34–1.45 (felbinac) and 1.60–1.87 (metabolites) .
Stability Under Physiological Conditions
This compound exhibits pH-dependent stability:
- Plasma protein binding : ~95% at concentrations ≤75 μg/mL .
- Degradation : Rapid hydrolysis in blood releases free felbinac (t₁/₂ = 1.2–2.4 hrs) .
Stability Comparison:
Condition | Half-Life (h) | Bioavailability |
---|---|---|
pH 7.4 (plasma) | 1.8 ± 0.3 | 98% |
pH 1.2 (gastric) | 0.4 ± 0.1 | <5% |
Synthetic Modifications
While the parent compound shows limited synthetic versatility, its derivatives enable targeted delivery:
Table 3: Ion-Pair Complex Efficacy
Complex | Skin Permeation (μg/cm²/h) | Relative Bioavailability |
---|---|---|
This compound | 12.7 ± 1.2 | 1.00 (reference) |
Felbinac-TEA | 28.4 ± 2.1 | 2.24 |
Felbinac-HEPP | 19.8 ± 1.7 | 1.56 |
科学研究应用
Pharmacokinetics and Safety
Felbinac trometamol has been evaluated for its pharmacokinetic properties through various studies. A notable study involving healthy volunteers assessed the safety and tolerability of intravenous administration. The results indicated that the drug exhibited linear pharmacokinetics, with a time to maximum plasma concentration (C_max) reached at 0.5 hours post-infusion. The area under the curve (AUC) increased in a dose-dependent manner, confirming its pharmacological efficacy at varying dosages .
The study also established that this compound was well tolerated, with no significant increase in treatment-emergent adverse events as dosage escalated. The recommended target dose for further clinical evaluation was identified as 94.25 mg .
Clinical Trials
This compound has undergone multiple clinical trials to evaluate its effectiveness in treating moderate to severe postoperative pain. A phase III trial demonstrated its efficacy compared to placebo, confirming its role as a viable option for pain management following surgical procedures .
Key Clinical Trial Data:
Case Studies
Real-world evidence has emerged from various studies highlighting the practical applications of this compound in clinical settings:
- Postoperative Pain Management : A case study documented the successful use of this compound in patients undergoing major surgeries, showing significant pain relief within hours post-administration.
- Chronic Pain Conditions : Another study explored its use in chronic pain conditions, where patients reported improved quality of life and reduced reliance on opioid analgesics due to effective pain control with this compound.
作用机制
Felbinac Trometamol exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes play a crucial role in the inflammatory processes of the body by converting arachidonic acid into prostaglandins, which mediate inflammation, pain, and fever. By blocking COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .
相似化合物的比较
Felbinac Trometamol is similar to other NSAIDs, such as:
- Ibuprofen
- Naproxen
- Diclofenac
Uniqueness
What sets this compound apart is its enhanced solubility and absorption due to the formation of a salt with Trometamol. This allows for more efficient delivery and better therapeutic outcomes, particularly in intravenous and topical formulations .
属性
CAS 编号 |
935886-64-9 |
---|---|
分子式 |
C18H23NO5 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H12O2.C4H11NO3/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;5-4(1-6,2-7)3-8/h1-9H,10H2,(H,15,16);6-8H,1-3,5H2 |
InChI 键 |
SWKYVGAYFCGGRP-UHFFFAOYSA-N |
SMILES |
O=C(O)CC1=CC=C(C2=CC=CC=C2)C=C1.OCC(CO)(N)CO |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O.C(C(CO)(CO)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Felbinac Trometamol; Felbinac; L 141; L141; L-141 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。